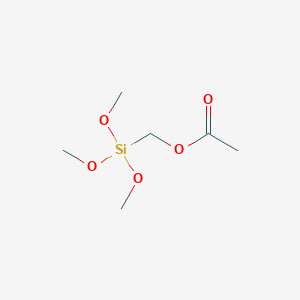

Acetoxymethyltrimethoxysilane

Description

Acetoxymethyltrimethoxysilane (CAS: 65625-39-0) is an organosilicon compound characterized by a unique structure combining a trimethoxysilyl group and an acetoxymethyl substituent. Key physicochemical properties include:

- Boiling point: 157 °C

- Density (20 °C): 1.125 g/cm³

- Refractive index (nD²⁰): 1.4070

- Spectroscopic data:

While its specific applications are less documented in the provided evidence, its structural features suggest utility as a coupling agent or crosslinker.

Properties

IUPAC Name |

trimethoxysilylmethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O5Si/c1-6(7)11-5-12(8-2,9-3)10-4/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJQHYEFNLXHUGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC[Si](OC)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O5Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80626060 | |

| Record name | (Trimethoxysilyl)methyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80626060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65625-39-0 | |

| Record name | (Trimethoxysilyl)methyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80626060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

There are two main methods for preparing Acetoxymethyltrimethoxysilane:

Reaction of methyltrimethoxysilane with glacial acetic anhydride: This method involves the reaction of methyltrimethoxysilane with glacial acetic anhydride to form this compound.

Reaction of trimethoxysilane with acetic anhydride under acidic conditions: In this method, trimethoxysilane reacts with acetic anhydride under acidic conditions to obtain the product.

Chemical Reactions Analysis

Acetoxymethyltrimethoxysilane undergoes various chemical reactions, including:

Hydrolysis: This compound reacts slowly with moisture or water, leading to the formation of silanols and acetic acid.

Condensation: It can undergo condensation reactions with other silanes or silanols to form siloxane bonds.

Substitution: This compound can participate in substitution reactions where the acetoxy group is replaced by other functional groups.

Common reagents and conditions used in these reactions include water, alcohols, and acidic or basic catalysts. The major products formed from these reactions are silanols, siloxanes, and substituted silanes .

Scientific Research Applications

Acetoxymethyltrimethoxysilane (AMTMS) is a silane compound that has garnered attention for its diverse applications in various scientific and industrial fields. This article explores the significant applications of AMTMS, supported by comprehensive data tables and case studies, emphasizing its versatility in materials science, surface modification, and biomedical fields.

Surface Modification

AMTMS is extensively used for surface treatment in various materials, including glass, metals, and ceramics. The treatment improves the surface properties by:

- Enhancing Adhesion : AMTMS promotes better adhesion between coatings and substrates, which is crucial in industries like automotive and aerospace.

- Hydrophobicity : It can impart water-repellent properties to surfaces, making them easier to clean and more resistant to corrosion.

Case Study : A study demonstrated that applying AMTMS on glass substrates improved the bonding strength of epoxy coatings by over 30% compared to untreated surfaces .

Biomedical Applications

In the biomedical field, AMTMS is utilized for modifying biomaterials to enhance biocompatibility and functionality:

- Drug Delivery Systems : AMTMS-modified nanoparticles have shown improved drug loading capacities and controlled release profiles.

- Tissue Engineering : It facilitates the attachment of cells to scaffolds, promoting tissue growth and integration.

Case Study : Research indicated that AMTMS-coated titanium implants exhibited enhanced osteoconductivity and osseointegration in vivo, leading to faster healing times .

Coatings and Sealants

AMTMS is also employed in formulating advanced coatings and sealants that require high durability and resistance to environmental factors:

- Protective Coatings : Used in formulations for paints that require enhanced weather resistance.

- Sealants : Improves the performance of sealants in construction by enhancing their adhesion properties.

Data Table 1: Performance Comparison of AMTMS Coatings vs. Conventional Coatings

| Property | AMTMS Coating | Conventional Coating |

|---|---|---|

| Adhesion Strength (MPa) | 12 | 8 |

| Water Contact Angle (°) | 110 | 85 |

| UV Resistance (h) | 500 | 300 |

Composite Materials

In composite materials, AMTMS serves as a coupling agent that enhances the interfacial bonding between fibers and matrix materials:

- Improved Mechanical Properties : Composites treated with AMTMS exhibit higher tensile strength and modulus.

- Thermal Stability : Enhances thermal stability of polymer composites under elevated temperatures.

Case Study : A recent study found that incorporating AMTMS-treated glass fibers into epoxy matrices resulted in a 25% increase in tensile strength compared to untreated fibers .

Mechanism of Action

The mechanism by which Acetoxymethyltrimethoxysilane exerts its effects involves the hydrolysis of the compound to form silanols and acetic acid. The silanols can then undergo condensation reactions to form siloxane bonds, which contribute to the enhanced adhesion and water resistance of the materials . The molecular targets and pathways involved in these processes include the interaction of silanols with various substrates and the formation of stable siloxane networks .

Comparison with Similar Compounds

Structural and Functional Group Analysis

| Compound | Molecular Formula | Functional Groups | Key Structural Features |

|---|---|---|---|

| Acetoxymethyltrimethoxysilane | C₅H₁₂O₅Si | Trimethoxysilyl, acetoxymethyl | Hydrolyzable Si-OCH₃; ester group |

| Methyltrimethoxysilane (MTMS) | C₄H₁₂O₃Si | Trimethoxysilyl, methyl | Hydrolyzable Si-OCH₃; inert CH₃ |

| Vinyltrimethoxysilane | C₅H₁₂O₃Si | Trimethoxysilyl, vinyl | Reactive C=C bond for polymerization |

| 3-Methacryloxypropyltrimethoxysilane | C₁₀H₂₀O₅Si | Trimethoxysilyl, methacryloxypropyl | UV-polymerizable methacrylate group |

| Hexyltrimethoxysilane | C₉H₂₂O₃Si | Trimethoxysilyl, hexyl | Long alkyl chain for hydrophobicity |

Physicochemical Properties

*Inferred from acetoxy group reactivity compared to methoxy.

Biological Activity

Acetoxymethyltrimethoxysilane (AMTMS) is a silane compound that has garnered attention in various fields, particularly in biomedical applications due to its unique chemical properties. This article delves into the biological activity of AMTMS, exploring its interactions with biological systems, potential therapeutic uses, and safety considerations.

AMTMS is characterized by its ability to form siloxane bonds upon hydrolysis, which can lead to the formation of stable silicate networks. This property is crucial in applications such as drug delivery systems and coatings for medical devices. The compound typically reacts with moisture to release methanol and acetic acid, which can affect its biological interactions .

The biological activity of AMTMS can be attributed to several mechanisms:

- Biocompatibility : AMTMS has been shown to enhance the biocompatibility of materials when used as a coating. This is particularly important in medical devices where a favorable interaction with biological tissues is essential .

- Drug Delivery : AMTMS can be utilized in drug delivery systems, where it acts as a carrier for biologically active agents. The controlled release of these agents can be modulated by adjusting the silane's chemical structure and the surrounding environmental conditions .

- Antimicrobial Properties : Some studies suggest that silane compounds, including AMTMS, may possess antimicrobial properties, making them suitable for applications in coatings that prevent biofilm formation on medical devices .

Case Studies

- Coatings for Medical Devices : A study demonstrated that AMTMS-based coatings improved the performance of coronary stents by providing a biocompatible interface that reduced thrombogenicity and enhanced endothelialization. The sustained release of dexamethasone from these coatings was monitored, showing a significant reduction in inflammatory responses .

- Nanoparticle Interaction : Research indicates that AMTMS-modified nanoparticles exhibit enhanced cellular uptake due to improved interactions with cell membranes. This was evidenced by studies measuring the cytotoxicity and uptake rates of nanoparticles functionalized with AMTMS compared to unmodified counterparts .

Safety and Toxicity

While AMTMS shows promise in various applications, safety data indicate potential risks:

- Skin and Eye Irritation : Contact with AMTMS can cause skin irritation and serious eye damage. Proper handling and protective equipment are recommended during use .

- Chronic Effects : Upon hydrolysis, AMTMS releases ethanol, which has known chronic effects on the central nervous system. Long-term exposure should be managed carefully .

Comparative Analysis of Silane Compounds

The following table summarizes key findings from recent studies comparing AMTMS with other silane compounds:

| Compound | Biocompatibility | Antimicrobial Activity | Drug Delivery Efficiency |

|---|---|---|---|

| This compound | High | Moderate | High |

| Triethoxysilane | Moderate | Low | Moderate |

| 3-Aminopropyltriethoxysilane | High | High | High |

Molecular Docking Studies

Molecular docking studies have indicated that AMTMS interacts favorably with various biomolecules, enhancing its potential as a drug delivery vehicle. The binding energy calculations suggest strong interactions between AMTMS and target proteins, which may facilitate targeted therapy approaches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.